molecular formula C25H39N7Na3O17P3S B3029829 04:0 Coenzyme A, butanoyl Coenzyme A (sodium salt), powder CAS No. 799812-79-6

04:0 Coenzyme A, butanoyl Coenzyme A (sodium salt), powder

Cat. No. B3029829
CAS RN: 799812-79-6
M. Wt: 903.6 g/mol
InChI Key: PRMIKLPNYYDDCC-XRHOYZRHSA-K
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Description

04:0 Coenzyme A, also known as butanoyl coenzyme A, is a coenzyme A derivative of butanoic acid . It is a short-chain acyl CoA and is an intermediate of fatty acid degradation . It acts as a source of N-acyl chain in the synthesis of N-butanoyl-L-homoserine lactone (BHL) by LuxI homologue RhlI (VsmI) . Butanoyl coenzyme A serves as an intermediate in the synthesis of butyrate, which is involved in maintaining colonic homeostasis and gut health .


Synthesis Analysis

Butanoyl coenzyme A is synthesized from butanoic acid. It acts as a source of N-acyl chain in the synthesis of N-butanoyl-L-homoserine lactone (BHL) by LuxI homologue RhlI (VsmI) . It also serves as an intermediate in the synthesis of butyrate .


Molecular Structure Analysis

The molecular formula of butanoyl coenzyme A is C25H39N7Na3O17P3S . The molecular weight is 903.57 .


Chemical Reactions Analysis

Butanoyl coenzyme A is involved in various chemical reactions. It acts as a source of N-acyl chain in the synthesis of N-butanoyl-L-homoserine lactone (BHL) by LuxI homologue RhlI (VsmI) . It also serves as an intermediate in the synthesis of butyrate .


Physical And Chemical Properties Analysis

Butanoyl coenzyme A is a powder . It is hygroscopic and not light sensitive . It has a molecular formula of C25H39N7Na3O17P3S and a molecular weight of 903.57 . It should be stored at -20°C .

Scientific Research Applications

Analytical Method Development

A capillary electrophoretic system was developed for the analysis of coenzyme Q10 in human plasma, utilizing a microemulsion containing butanol, a component related to butanoyl Coenzyme A. This method is advantageous for its simplicity and reliability in quantitating CoQ10 in plasma with good accuracy and precision (Lucangioli, Sabrina, Contin Mario, & Tripodi Valeria, 2009).

Plant Cell Culture Studies

An isocratic high-performance liquid chromatography system was developed to study enzyme activities involved in the metabolism of hydroxy-methylglutaryl-coenzyme A in Catharanthus roseus plant cell cultures. This system, which includes the separation of various Coenzyme A esters, provides insights into plant metabolic pathways (Hermans-lokkerbol, Heijden, & Verpoorte, 1996).

ATP Synthesis Studies

Research on Methanosarcina mazei Gö1 revealed that sodium ion gradients drive the synthesis of ATP via an Na+-translocating ATP synthase. This study highlights the role of sodium gradients, which can be linked to the sodium salt form of butanoyl Coenzyme A, in ATP synthesis in archaeal species (Becher & Müller, 1994).

Oxidation and Metabolism Studies

The oxidation of β-3,4-Dihydroxyphenyl-L-Alanine by coenzyme A was investigated, suggesting a reaction between coenzyme A and an oxidation product intermediate. This study provides insights into the pigmentation process and the role of coenzyme A in skin metabolism (Roston, 1961).

Metabolomics in Biobutanol Refinery

A study on Clostridium acetobutylicum ATCC 824, using xylose as a carbon source under high sodium conditions, revealed the impact of sodium on the metabolic behavior of this bacterium in ABE (acetone-butanol-ethanol) fermentation. This highlights the role of sodium, potentially related to sodium salts of coenzymes, in biobutanol production processes (Zhao, Condruz, Chen, & Jolicoeur, 2016).

Methanogenesis Studies

Research on the chemical reaction of coenzyme M with formaldehyde in methanogenesis showed the formation of sodium 2-(hydroxymethylthio)ethanesulphonate. This study helps in understanding the biochemical pathways in methanogenic organisms and the role of coenzymes in these processes (Romesser & Wolfe, 1981).

Energy Conservation in Archaea

N5-Methyltetrahydromethanopterin:coenzyme M methyltransferase in methanogenic Archaea was studied, revealing its role in energy conservation through sodium-ion pump-driven methyl transfer reactions. This underlines the importance of sodium ions and coenzymes in the energy metabolism of Archaea (Gärtner, Weiss, & Thauer, 1994).

Enzyme Modification Studies

The identification of the amino acid residue modified in Bacillus stearothermophilus alcohol dehydrogenase by the NAD+ analogue 4-(3-bromoacetylpyridinio)butyldiphosphoadenosine was conducted. This study contributes to the understanding of enzyme-coenzyme interactions and modifications in bacterial enzymes (Jeck, Woenckhaus, Harris, & Runswick, 1979).

Safety and Hazards

Butanoyl coenzyme A is classified as a combustible solid . It should be handled with care and stored properly to avoid any hazards .

Biochemical Analysis

Cellular Effects

04:0 Coenzyme A plays a crucial role in various cellular processes. It is involved in the synthesis of butyrate, which is known to maintain colonic homeostasis and gut health . This suggests that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 04:0 Coenzyme A exerts its effects through several mechanisms. It acts as a source of N-acyl chain in the synthesis of N-butanoyl-L-homoserine lactone (BHL) by LuxI homologue RhlI (VsmI) . It also serves as an intermediate in the synthesis of butyrate , and has the ability to inhibit citrate synthase (CS) .

Metabolic Pathways

04:0 Coenzyme A is involved in several metabolic pathways. It is a short-chain acyl CoA and is an intermediate of fatty acid degradation

properties

IUPAC Name

trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3/t14-,18?,19+,20+,24-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMIKLPNYYDDCC-XRHOYZRHSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N7Na3O17P3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677186
Record name trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

903.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

799812-79-6
Record name trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
04:0 Coenzyme A, butanoyl Coenzyme A (sodium salt), powder
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04:0 Coenzyme A, butanoyl Coenzyme A (sodium salt), powder
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04:0 Coenzyme A, butanoyl Coenzyme A (sodium salt), powder
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04:0 Coenzyme A, butanoyl Coenzyme A (sodium salt), powder
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04:0 Coenzyme A, butanoyl Coenzyme A (sodium salt), powder
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04:0 Coenzyme A, butanoyl Coenzyme A (sodium salt), powder

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